(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a novel class of chemical entities with significant biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound belongs to a family of azabicyclic structures that have garnered attention for their ability to inhibit specific enzymes involved in inflammatory processes. The presence of the triazole and sulfonyl groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that this compound acts primarily as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the regulation of inflammatory responses. By inhibiting NAAA, the compound helps preserve endogenous palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory and analgesic properties. The inhibition mechanism is non-covalent, allowing for reversible interactions with the target enzyme, which is advantageous for therapeutic applications .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits potent inhibitory activity against human NAAA with an IC50 value in the low nanomolar range (e.g., 0.042 μM) . Additionally, it shows selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), indicating a favorable pharmacological profile for managing inflammation .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study revealed that modifications to the phenyl ring and sulfonamide group significantly influence biological activity. For instance:
- Para-methyl substitution on the phenoxy sulfonamide group led to enhanced inhibitory potency.
- The endo configuration was consistently more active than its exo counterpart, highlighting the importance of stereochemistry in drug design .
Case Study 1: Inflammatory Models
In animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers and improvement in pain-related behaviors. These findings support its potential use in treating conditions characterized by chronic inflammation .
Case Study 2: Cancer Therapeutics
Emerging studies suggest that compounds with similar structural motifs may also exhibit anticancer properties. For example, related pyrazole derivatives have shown selective inhibition of pathways involved in cancer cell proliferation . While direct evidence for this specific compound's anticancer activity is limited, its mechanism suggests potential applications in oncology.
Comparative Analysis with Related Compounds
Eigenschaften
IUPAC Name |
8-(3,4-dimethylphenyl)sulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-3-6-17(7-13(12)2)24(22,23)21-14-4-5-15(21)9-16(8-14)20-11-18-10-19-20/h3,6-7,10-11,14-16H,4-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLKWUHLJFBZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.